1-Amino-3-(pyridin-3-yl)propan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(pyridin-3-yl)propan-2-one typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyridine-3-carboxaldehyde and an amine in the presence of a reducing agent . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(pyridin-3-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Amino-3-(pyridin-3-yl)propan-2-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: This compound has a similar structure but differs in the position of the amino group.
2-Amino-3-(pyridin-3-yl)propan-1-ol: Another similar compound with a hydroxyl group instead of a ketone.
Uniqueness
1-Amino-3-(pyridin-3-yl)propan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in scientific research and industrial applications .
Biological Activity
1-Amino-3-(pyridin-3-yl)propan-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an amino group and a pyridine ring, which contribute to its reactivity and interaction with biological targets. This compound can undergo various chemical transformations, including oxidation and reduction, which may enhance its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This characteristic is crucial for compounds aimed at modulating enzymatic functions in disease pathways.
- Ligand Binding : The pyridine ring can engage in π-π interactions with aromatic residues in proteins, stabilizing the binding of the compound to its targets.
- Antiproliferative Activity : Research indicates that derivatives of pyridine compounds exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar properties .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine-based compounds, including this compound, exhibit significant antiproliferative effects against several cancer cell lines:
The presence of functional groups such as hydroxyl (-OH) has been shown to enhance the antiproliferative activity by lowering IC50 values .
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties. For instance, certain synthesized compounds demonstrated selective activity against Chlamydia and other bacterial pathogens, indicating potential applications in antibiotic development .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the efficacy of various pyridine derivatives, including those related to this compound, against breast cancer cell lines. The results indicated that modifications to the chemical structure could significantly enhance their anticancer potency .
- Kinase Inhibition : Research has identified that certain pyridine-based compounds act as inhibitors for kinases involved in cancer progression, suggesting a mechanism through which this compound might exert its effects .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-amino-3-pyridin-3-ylpropan-2-one |
InChI |
InChI=1S/C8H10N2O/c9-5-8(11)4-7-2-1-3-10-6-7/h1-3,6H,4-5,9H2 |
InChI Key |
HTKNASNKBYZMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)CN |
Origin of Product |
United States |
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